Norpseudoephedrine

Description

Phenylpropanolamine is a sympathomimetic agent that acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor. It has been used as a decongestant and appetite suppressant. Currently, it is withdrawn from the market in Canada and the United States due to the risk for hemorrahgic strokes.

Norpseudoephedrine is a natural product found in Catha edulis and Ephedra sinica with data available.

Phenylpropanolamine is an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine (PPA) binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, PPA indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.

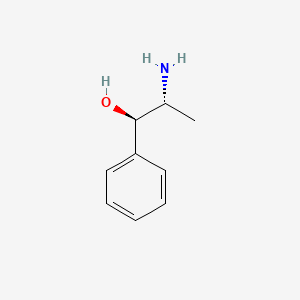

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2R)-2-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNKOYKMWOXYQA-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045718 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and alcohol | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

37577-07-4, 14838-15-4 | |

| Record name | (-)-Norpseudoephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37577-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norpseudoephedrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Norpseudoephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-(1-aminoethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-[(1R)-1-Aminoethyl]-(αR)-benzenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPSEUDOEPHEDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ0FVC4PXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/ | |

| Record name | PHENYLPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Neuropharmacology of Cathine: A Technical Guide to its Action as a CNS Stimulant

For Immediate Release

IV. Core Findings

This technical guide delineates the mechanism of action of cathine (B3424674), also known as (+)-norpseudoephedrine, a psychoactive alkaloid found in the plant Catha edulis (khat). Cathine is structurally related to amphetamine and acts as a central nervous system (CNS) stimulant, albeit with a lower potency than its parent compound, cathinone (B1664624), and amphetamine.[1][2][3] This document provides a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the protocols used to study them.

Mechanism of Action: Modulation of Monoamine Neurotransmission

Cathine exerts its stimulant effects primarily by enhancing neurotransmission within the dopaminergic and noradrenergic systems.[3][4] The core mechanism involves the modulation of plasma membrane transporters for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET).[4] Cathine acts as both a reuptake inhibitor and a releasing agent for these monoamines, leading to an increased concentration of dopamine and norepinephrine in the synaptic cleft.[4] This dual action is analogous to that of amphetamines.[4]

The process unfolds as follows:

-

Transporter Interaction: Cathine enters the presynaptic neuron by acting as a substrate for both DAT and NET.[4]

-

Inhibition of Reuptake: By binding to these transporters, cathine competitively inhibits the reuptake of dopamine and norepinephrine from the synapse.[4]

-

Vesicular Disruption and Reverse Transport: Once inside the neuron, cathine disrupts the vesicular storage of monoamines. This leads to an increase in the cytoplasmic concentration of dopamine and norepinephrine, which in turn causes the transporters to reverse their direction of flow, actively expelling these neurotransmitters into the synaptic cleft.[4]

This surge in synaptic dopamine and norepinephrine enhances signaling at postsynaptic receptors, resulting in the characteristic CNS stimulant effects, such as increased alertness, euphoria, and reduced appetite.[4]

Quantitative Pharmacodynamics

Direct quantitative data on the binding affinity (Ki) and uptake inhibition (IC50) of cathine at monoamine transporters is limited in publicly accessible literature. However, studies characterizing it as a transporter substrate provide valuable insights into its activity.

One study found cathine to be a substrate for both NET and DAT. For cathine transport via DAT, the Michaelis-Menten constant (Km) was 21-fold higher and the maximum transport velocity (Vmax) was 10-fold higher compared to its transport via NET, indicating a greater transport capacity by DAT.

To provide a comparative framework, the following tables summarize the in vitro binding affinities and inhibitory concentrations for the more potent, structurally related compounds, cathinone and amphetamine.

Table 1: Comparative Inhibitory Potency (IC50, nM) at Monoamine Transporters

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Reference |

|---|---|---|---|---|---|

| Cathinone | 130 | 40 | 240 | 1.8 | [1] |

| Amphetamine | 40 | 12 | 2,800 | 70 |[5] |

Note: A lower IC50 value indicates higher potency. The DAT/SERT ratio indicates selectivity for the dopamine transporter over the serotonin (B10506) transporter.

Table 2: Comparative Monoamine Release Potency (EC50, nM)

| Compound | Dopamine Release EC50 (nM) | Norepinephrine Release EC50 (nM) | Serotonin Release EC50 (nM) | Reference |

|---|---|---|---|---|

| Cathinone | 78.5 | 31.4 | 1,811 | [2] |

| Amphetamine | 24.6 | 7.4 | 1,766 |[5] |

Note: A lower EC50 value indicates a greater potency to induce neurotransmitter release.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of Cathine at a Dopaminergic Synapse

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

Key Experimental Protocols

Radioligand Binding Assay for Transporter Affinity (Ki)

This protocol determines the binding affinity of a test compound (e.g., cathine) for a specific monoamine transporter by measuring its ability to compete with a known radiolabeled ligand.

-

Preparation of Membranes:

-

HEK-293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate format.

-

Thawed membrane preparations (containing a specific amount of protein) are added to each well.

-

A fixed concentration of a selective radioligand (e.g., [125I]RTI-55 for DAT, NET, and SERT) is added.

-

Varying concentrations of the unlabeled test compound (cathine) are added to compete with the radioligand.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid vacuum filtration through a glass fiber filtermat, which traps the membranes while allowing unbound ligand to pass through.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand and is subtracted from total binding to yield specific binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

-

The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Inhibition Assay (IC50)

This functional assay measures a compound's ability to inhibit the transport of a neurotransmitter into isolated nerve terminals (synaptosomes).

-

Preparation of Synaptosomes:

-

A specific brain region (e.g., rat striatum for dopamine uptake) is dissected and homogenized in ice-cold sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in an appropriate assay buffer.

-

-

Uptake Assay Procedure:

-

Synaptosomal preparations are pre-incubated with various concentrations of the test compound (cathine) or vehicle.

-

Uptake is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

The mixture is incubated for a short period (e.g., 5 minutes) at 37°C.

-

-

Termination and Measurement:

-

The uptake process is terminated by rapid filtration or by adding an ice-cold buffer containing a potent uptake inhibitor.

-

The synaptosomes are washed to remove extracellular radiolabel.

-

The amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value, representing the concentration of cathine that causes a 50% inhibition of neurotransmitter uptake, is determined from the concentration-response curve.

-

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

This in vivo technique measures the concentration of neurotransmitters in the extracellular fluid of a specific brain region in a freely moving animal, providing insight into the net effect of a drug on neurotransmitter release and reuptake.

-

Surgical Procedure:

-

An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region (e.g., the nucleus accumbens or prefrontal cortex).

-

The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the target brain region.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF, which is collected as dialysate.

-

-

Sample Collection and Analysis:

-

After an equilibration period to establish a stable baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

The test drug (cathine) is administered (e.g., intraperitoneally), and sample collection continues for several hours.

-

The concentration of dopamine and norepinephrine in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

-

Data Analysis:

-

Neurotransmitter concentrations are expressed as a percentage of the average baseline levels.

-

The time course and magnitude of the drug-induced changes in extracellular neurotransmitter levels are determined.

-

Conclusion

Cathine is a CNS stimulant that primarily acts as a releasing agent and reuptake inhibitor at dopamine and norepinephrine transporters. Its mechanism is similar to that of amphetamine but with a demonstrably lower potency. While specific binding and uptake inhibition constants (Ki, IC50) for cathine are not widely reported, its function as a transporter substrate has been quantitatively described. The experimental protocols detailed herein provide the standard methodologies for characterizing the interaction of compounds like cathine with the monoaminergic systems, which are crucial for the continued investigation and understanding of CNS stimulants by the scientific and drug development communities.

References

- 1. benchchem.com [benchchem.com]

- 2. Cathinone - Wikipedia [en.wikipedia.org]

- 3. Cathine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Cathine hydrochloride? [synapse.patsnap.com]

- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Norpseudoephedrine as a Metabolite of Amphetamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. While the primary metabolic routes involve aromatic hydroxylation and oxidative deamination, a minor but significant pathway is aliphatic hydroxylation at the β-carbon of the side chain. This process results in the formation of norephedrine (B3415761) isomers, including norpseudoephedrine. This technical guide provides a comprehensive overview of this compound as a metabolite of amphetamine, focusing on the metabolic pathway, quantitative data, experimental protocols for its study, and its physiological relevance.

Metabolic Pathway of Amphetamine to this compound

The biotransformation of amphetamine to this compound is a stereoselective enzymatic process. The key enzyme responsible for the β-hydroxylation of amphetamine is Dopamine (B1211576) β-hydroxylase (DBH) . This enzyme is primarily found in the synaptic vesicles of noradrenergic neurons.

The metabolism exhibits a high degree of stereospecificity. Specifically, it is the (S)-(+)-enantiomer of amphetamine that serves as a substrate for DBH, leading to the formation of (1R,2S)-norephedrine. It is important to note that (1S,2S)-(+)-norpseudoephedrine (also known as cathine) is a diastereomer of (1R,2S)-norephedrine. While both are metabolites, the formation from (S)-amphetamine primarily yields the norephedrine stereoisomer. However, due to the complexities of in vivo metabolism and the potential for other enzymatic pathways, this compound is also detected as a metabolite.[1] (R)-(-)-amphetamine is not a substrate for this β-hydroxylation reaction.[1]

The following diagram illustrates the primary metabolic pathways of amphetamine, highlighting the formation of this compound.

Caption: Metabolic pathways of (S)-amphetamine.

Quantitative Data

The formation of this compound from amphetamine is a minor metabolic pathway. The majority of an amphetamine dose is either excreted unchanged or metabolized via aromatic hydroxylation and oxidative deamination. The table below summarizes the available quantitative data regarding the metabolism of amphetamine to its hydroxylated metabolites and the pharmacokinetics of the parent drug and this compound.

| Parameter | Value | Species | Matrix | Reference |

| Metabolite Concentration | ||||

| Relative (1R,2S)-Norephedrine Concentration to (S)-Amphetamine | Up to 5.4% (mean 0.9%, median 0.7%) | Human | Serum | [1] |

| Maximum (1R,2S)-Norephedrine Concentration | 7.2 ng/mL | Human | Serum | [1] |

| Median (1R,2S)-Norephedrine Concentration | 1.0 ng/mL | Human | Serum | [1] |

| Pharmacokinetics | ||||

| Amphetamine Salts Half-Life | 10–13 hours | Human | Plasma | [2] |

| Dextroamphetamine Half-Life | 12 hours | Human | Plasma | [2] |

| This compound (Cathine) Elimination Half-Life | 1.8–8.6 hours | Human | Plasma | [3] |

| Urinary Excretion | ||||

| Unchanged Amphetamine | 35-44% of dose in 24h | Human | Urine | [4] |

| Norephedrine (total) | 2.2-2.6% of dose | Human | Urine | [5] |

Physiological Effects of this compound (Cathine)

This compound, also known as cathine, is a psychoactive substance with stimulant properties. It is found naturally in the khat plant (Catha edulis). As a metabolite of amphetamine, its formation may contribute to the overall pharmacological profile of the parent drug, particularly with prolonged use.

The primary mechanism of action of this compound is the release of norepinephrine (B1679862) and, to a lesser extent, dopamine.[6] It has been shown to act as an appetite suppressant and can increase locomotor activity.[7][8] The EC50 values for norepinephrine and dopamine release are reported to be 30 nM and 294 nM, respectively, indicating a preference for norepinephrine systems.[6]

Experimental Protocols

The identification and quantification of this compound as a metabolite of amphetamine require sophisticated analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure to study the metabolism of amphetamine to this compound in a controlled in vitro environment.

Objective: To determine the formation of this compound from amphetamine using human liver microsomes.

Materials:

-

Amphetamine sulfate

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN) with an internal standard (e.g., deuterated amphetamine) for quenching

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of amphetamine in a suitable solvent (e.g., water or methanol).

-

Prepare a working solution of amphetamine in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, add the following in order: phosphate buffer, MgCl₂, amphetamine working solution, and the human liver microsome suspension.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Incubate the reaction mixture at 37°C with continuous shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Quenching:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of amphetamine and this compound.

-

Caption: In vitro metabolism experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

This protocol describes a method for the chiral analysis of amphetamine and its metabolites in biological samples.

Objective: To separate and quantify the enantiomers of amphetamine and this compound in a urine or plasma sample.

Procedure:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify the biological sample (e.g., 1 mL of urine) with a suitable acid (e.g., formic acid).

-

Condition a mixed-mode cation exchange SPE cartridge.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with deionized water and then with a low-percentage organic solvent (e.g., methanol).

-

Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate (B1210297):methanol (B129727):ammonium (B1175870) hydroxide).

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent.

-

Add a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TFAPC) or (S)-N-(heptafluorobutyryl)-prolyl chloride.

-

Heat the mixture to facilitate the derivatization reaction.

-

-

GC-MS Analysis:

-

GC Column: Use a non-chiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like DB-5ms or HP-5ms).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: e.g., 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15-20°C/minute.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Monitor characteristic ions for the derivatized enantiomers of amphetamine and this compound.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chiral Analysis

This protocol provides an alternative to GC-MS, often with simpler sample preparation.

Objective: To separate and quantify the enantiomers of amphetamine and this compound using LC-MS/MS.

Procedure:

-

Sample Preparation (Protein Precipitation for Plasma/Serum):

-

To the plasma or serum sample, add 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

LC Column: Use a chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based column) or perform pre-column derivatization with a chiral reagent followed by separation on a standard C18 column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) is typically used.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Select specific precursor-to-product ion transitions for each enantiomer of amphetamine and this compound to ensure high selectivity and sensitivity.

-

Conclusion

This compound is a recognized, albeit minor, metabolite of amphetamine, formed through a stereoselective β-hydroxylation reaction catalyzed by dopamine β-hydroxylase. Its formation from the (S)-enantiomer of amphetamine highlights the complexity of amphetamine's metabolic fate. While present in lower concentrations compared to other metabolites, its own psychoactive properties may contribute to the overall pharmacological effects of amphetamine, particularly under conditions of chronic use. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the quantitative aspects and clinical significance of this metabolic pathway. Future research should aim to more precisely quantify the conversion rates of amphetamine to this compound in different populations and to fully elucidate the role of this metabolite in the long-term effects of amphetamine use.

References

- 1. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ridgefieldrecovery.com [ridgefieldrecovery.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Urinary excretion of d-amphetamine following oral doses in humans: implications for urine drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]

- 7. The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Norpseudoephedrine Enantiomers

Affiliation: Google Research

Abstract

Norpseudoephedrine, a sympathomimetic amine found naturally in Catha edulis (Khat) and Ephedra species, exists as two enantiomers: (+)-norpseudoephedrine, commonly known as cathine (B3424674), and (-)-norpseudoephedrine.[1] These stereoisomers exhibit distinct pharmacological profiles, primarily acting as indirect sympathomimetics by modulating monoamine neurotransmitter systems. This technical guide provides a comprehensive analysis of the pharmacodynamics and pharmacokinetics of each enantiomer, details key experimental protocols for their characterization, and presents visual diagrams of their mechanisms and relevant experimental workflows. The intended audience includes researchers, scientists, and professionals in the field of pharmacology and drug development.

Introduction

This compound is a psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1][2] Its two enantiomers, (1S,2S)-(+)-norpseudoephedrine (cathine) and (1R,2R)-(-)-norpseudoephedrine, are stereoisomers of phenylpropanolamine. Cathine is a significant psychoactive constituent of the Khat plant and is recognized for its stimulant properties, which are estimated to be about 7-10% of the potency of amphetamine.[2] Both enantiomers function as central nervous system stimulants, but with differing potencies and selectivities, making their distinct pharmacological characterization crucial for research and therapeutic development.[3]

Pharmacodynamics

The primary mechanism of action for this compound enantiomers is the release of monoamine neurotransmitters, particularly norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA).[1][4] They act as substrates for the norepinephrine transporter (NET) and the dopamine transporter (DAT), entering the presynaptic neuron and inducing reverse transport of these neurotransmitters from vesicles into the synaptic cleft.[4]

Monoamine Release Profile

Both enantiomers are classified as norepinephrine-dopamine releasing agents (NDRAs), though they exhibit different potencies.[2][3][5] (-)-Norpseudoephedrine is a modestly selective norepinephrine releasing agent, showing approximately 10-fold greater potency for NE release compared to DA release.[3] Cathine ((+)-norpseudoephedrine) also functions as both a norepinephrine and dopamine releasing agent.[2] The stimulant and anorectic effects of these compounds are largely attributed to the resulting increase in extracellular concentrations of NE and DA in the brain.[4][6]

Receptor-Mediated Effects

The elevated synaptic levels of dopamine and norepinephrine lead to the activation of postsynaptic receptors. The anorectic (appetite-suppressing) and weight-loss effects of (+)-norpseudoephedrine have been demonstrated to be mediated by both D1-like and D2-like dopamine receptors within the nucleus accumbens shell.[6][7] Additionally, (+)-norpseudoephedrine is known to act on α1-adrenergic receptors, contributing to its sympathomimetic effects.[6][7]

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro potencies of the this compound enantiomers for inducing monoamine release. Data was obtained from assays using rat brain synaptosomes.

| Compound | Neurotransmitter | EC50 (nM) for Release | Reference |

| (-)-Norpseudoephedrine | Norepinephrine (NE) | 30 | [3] |

| Dopamine (DA) | 294 | [3] | |

| (+)-Norpseudoephedrine (Cathine) | Norepinephrine (NE) | Data not specified | [2] |

| Dopamine (DA) | Data not specified | [2] |

Pharmacokinetics

The pharmacokinetic profiles of the enantiomers determine their absorption, distribution, metabolism, and excretion, influencing the onset and duration of their effects.

ADME Profile

When administered orally, such as through the chewing of Khat leaves, (+)-norpseudoephedrine is readily absorbed through the buccal mucosa and the gastrointestinal tract.[8] It is primarily metabolized in the liver, undergoing processes like hydroxylation and deamination, with metabolites excreted mainly in the urine.[4] The elimination half-life of (+)-norpseudoephedrine (cathine) shows considerable variability.[2][8]

Quantitative Pharmacokinetic Data

The table below presents key pharmacokinetic parameters for (+)-norpseudoephedrine (cathine) following oral administration (Khat chewing).

| Parameter | Value | Reference |

| (+)-Norpseudoephedrine (Cathine) | ||

| Tmax (Time to Peak Plasma Conc.) | 2.6 hours (mean) | [8] |

| t½ (Elimination Half-life) | 5.2 ± 3.4 hours (mean) | [8] |

| 1.8–8.6 hours (range) | [2] | |

| Mean Residence Time (MRT) | 10.2 ± 2.6 hours | [8] |

| Primary Route of Elimination | Renal | [4] |

Note: Comprehensive pharmacokinetic data for (-)-norpseudoephedrine in humans is limited in the available literature.

Mandatory Visualizations

Mechanism of Action and Downstream Signaling

The following diagrams illustrate the molecular mechanism of this compound and the subsequent signaling pathways.

Caption: Mechanism of this compound at the monoamine synapse.

Caption: Signaling pathway for (+)-norpseudoephedrine-induced anorexia.

Experimental Workflow

The diagram below outlines a typical workflow for assessing monoamine release in vitro.

Caption: Workflow for monoamine transporter release assay.

Experimental Protocols

Protocol for Monoamine Release Assay Using Brain Synaptosomes

This protocol is designed to measure the potency (EC50) of this compound enantiomers to induce the release of radiolabeled dopamine or norepinephrine from isolated nerve terminals (synaptosomes).

Objective: To quantify the compound-induced release of [³H]dopamine or [³H]norepinephrine from pre-loaded rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum for DA, hippocampus/cortex for NE)

-

Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4[9]

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.

-

[³H]dopamine or [³H]norepinephrine

-

Test compounds: (+)- and (-)-norpseudoephedrine dissolved in appropriate vehicle.

-

Scintillation vials and scintillation fluid.

-

Glass-Teflon homogenizer, refrigerated centrifuge, 96-well filter plates, liquid scintillation counter.

Methodology:

-

Synaptosome Preparation: [9][10][11]

-

Euthanize the animal and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (approx. 10-12 strokes at 800-900 rpm).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).

-

Transfer the supernatant (S1) to a new tube and centrifuge at 12,000-15,000 x g for 15-20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

-

Resuspend the P2 pellet in KRH buffer and determine protein concentration (e.g., via BCA assay).

-

-

Radiotracer Loading:

-

Dilute the synaptosome suspension in KRH buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.

-

Add [³H]dopamine or [³H]norepinephrine to a final concentration of ~10 nM.

-

Incubate for 15-30 minutes at 37°C to allow for transporter-mediated uptake of the radiotracer.

-

-

Release Assay: [12]

-

Following incubation, trap the loaded synaptosomes on filter plates (e.g., GF/B filters) and wash rapidly with ice-cold KRH buffer to remove extracellular radiotracer.

-

Add KRH buffer containing various concentrations of the this compound enantiomer (or vehicle control) to the wells.

-

Incubate for 10-30 minutes at 37°C to allow for compound-induced release.

-

Separate the buffer (supernatant, containing released radioactivity) from the synaptosomes (retained on the filter) by vacuum filtration.

-

Collect the filters (representing retained radioactivity) and the filtrate (representing released radioactivity).

-

-

Data Analysis:

-

Add scintillation fluid to both the filters and the filtrate samples and quantify radioactivity using a liquid scintillation counter.

-

Calculate the percentage of total radioactivity released for each concentration: (% Release) = [CPM_supernatant / (CPM_supernatant + CPM_filter)] * 100.

-

Subtract the basal release (vehicle control) from all values.

-

Plot the % release against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

-

Conclusion

The enantiomers of this compound, (+)-cathine and (-)-norpseudoephedrine, are pharmacologically distinct sympathomimetic amines. Their primary mechanism of action is to induce the release of norepinephrine and dopamine, with (-)-norpseudoephedrine showing a preference for norepinephrine release.[3] The resulting increase in synaptic monoamines activates postsynaptic dopaminergic and adrenergic receptors, leading to their characteristic stimulant and anorectic effects.[6] The differences in potency and selectivity between the enantiomers underscore the importance of stereochemistry in pharmacology. A thorough understanding of their individual profiles, as outlined in this guide, is essential for researchers investigating CNS stimulants and for professionals involved in the development of safer and more effective therapeutic agents targeting monoaminergic systems.

References

- 1. This compound | 37577-07-4 | Benchchem [benchchem.com]

- 2. Cathine - Wikipedia [en.wikipedia.org]

- 3. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Cathine hydrochloride? [synapse.patsnap.com]

- 5. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Norpseudoephedrine in Catha edulis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of norpseudoephedrine, a key psychoactive phenylpropylamino alkaloid found in Catha edulis (khat). The biosynthesis originates from the primary metabolite L-phenylalanine and proceeds through a series of enzymatic conversions to yield (S)-cathinone, which is subsequently reduced to its diastereomers, (+)-norpseudoephedrine (cathine) and (-)-norephedrine. This document summarizes the current understanding of the biosynthetic pathway, presents quantitative data on alkaloid concentrations, details available experimental protocols for key enzymes, and provides visual representations of the biochemical routes and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Catha edulis, commonly known as khat, is a flowering plant native to the Horn of Africa and the Arabian Peninsula. Its leaves contain a variety of phenylpropylamino alkaloids, with (S)-cathinone being the principal psychoactive compound responsible for its stimulant effects. As the plant matures or dries, (S)-cathinone is converted to the less potent but more stable alkaloids, (+)-norpseudoephedrine (cathine) and (-)-norephedrine[1]. Understanding the biosynthetic pathway of these alkaloids is crucial for comprehending the plant's pharmacology and for potential biotechnological applications.

This guide delineates the proposed biosynthetic pathway of this compound, starting from L-phenylalanine. It consolidates quantitative data on alkaloid content, provides detailed experimental methodologies where available, and uses diagrams to illustrate complex pathways and workflows.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Catha edulis is a multi-step process that begins with the aromatic amino acid L-phenylalanine. The proposed pathway involves side-chain shortening, condensation, transamination, and reduction steps. While many of the enzymes involved have been putatively identified through transcriptome analysis, the complete enzymatic machinery has not yet been fully characterized[2][3][4][5][6].

The key steps in the proposed pathway are:

-

Deamination of L-phenylalanine: The pathway is initiated by the enzyme L-phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid[2][3].

-

Side-chain Shortening: trans-Cinnamic acid undergoes a series of reactions, likely through either a β-oxidative or non-β-oxidative pathway, to yield benzoic acid or its activated form, benzoyl-CoA[2][6].

-

Condensation with Pyruvate (B1213749): Benzoic acid or benzoyl-CoA is then believed to condense with a C2 unit derived from pyruvate in a reaction likely catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, forming 1-phenylpropane-1,2-dione [2][7].

-

Transamination: The intermediate 1-phenylpropane-1,2-dione undergoes transamination to yield (S)-cathinone . This step is catalyzed by a putative transaminase [2][7].

-

Reduction: Finally, (S)-cathinone is stereospecifically reduced by a (-)-cathinone reductase to produce the diastereomers (+)-norpseudoephedrine (cathine) and (-)-norephedrine [1][2].

Quantitative Data on Phenylpropylamino Alkaloids

The concentration of this compound and its precursors can vary significantly depending on the age of the leaves, the specific cultivar of Catha edulis, and storage conditions. Young, fresh leaves generally have the highest concentration of the psychoactive (S)-cathinone, which is then converted to cathine (B3424674) and norephedrine (B3415761) as the leaves mature and dry[1].

Table 1: Concentration of Phenylpropylamino Alkaloids in Catha edulis Leaves

| Compound | Concentration Range (mg/100g fresh weight) | Plant Part/Condition | Reference(s) |

| (S)-Cathinone | 36 - 343 | Fresh, young leaves | [1] |

| (+)-Norpseudoephedrine (Cathine) | 83 - 120 | Fresh leaves | [1] |

| (-)-Norephedrine | 8 - 47 | Fresh leaves | [1] |

| 1-Phenyl-1,2-propanedione | Present | Young leaves, stems, and flowers | [2] |

| (S)-Cathinone | 0.115% - 0.158% (of dry weight) | Fresh leaves | [8] |

| (+)-Norpseudoephedrine (Cathine) | 0.172% - 0.192% (of dry weight) | Fresh leaves | [8] |

| (S)-Cathinone | 0.021% - 0.023% (of dry weight) | Dried leaves (stored for months) | [8] |

Table 2: Putative Biosynthetic Genes Identified from Catha edulis Transcriptome Analysis and their Expression Levels

| Enzyme/Gene Category | Putative Gene ID/Contig | Putative Function | FPKM (Fragments Per Kilobase of transcript per Million mapped reads) | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL) | CL22Contig1 | Phenylalanine ammonia-lyase | 134.3 | [4][6] |

| ThDP-dependent enzyme (PDC-like) | CL1Contig1 | Pyruvate decarboxylase-like | 24.5 | [4][6] |

| Transaminase | CL166Contig1 | Transaminase/amino transferase | 55.8 | [2][4][6] |

| Transaminase | CL12Contig1 | Transaminase/amino transferase | 48.2 | [2][4][6] |

| Short-chain dehydrogenase/reductase (SDR) | CL11Contig1 | Short-chain dehydrogenase/reductase | 101.7 | [4][6] |

| Short-chain dehydrogenase/reductase (SDR) | CL25Contig1 | Short-chain dehydrogenase/reductase | 89.1 | [4][6] |

Note: FPKM values are indicative of the relative gene expression levels in the tissues sampled (typically young leaves) and can vary between different studies and experimental conditions.

Experimental Protocols

Detailed experimental protocols for the complete elucidation of the this compound biosynthetic pathway are not fully available in the public domain. However, established methods for assaying key enzyme families involved can be adapted.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This protocol is a general method for determining PAL activity in plant extracts, which can be adapted for Catha edulis.

Objective: To measure the rate of conversion of L-phenylalanine to trans-cinnamic acid.

Principle: The formation of trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm.

Materials:

-

Plant tissue (Catha edulis young leaves)

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Substrate Solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Harvest fresh, young Catha edulis leaves and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer (e.g., 1:3 w/v ratio).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 800 µL of the substrate solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 200 µL of the crude enzyme extract.

-

Immediately measure the absorbance at 290 nm (A290) and continue to record the absorbance every minute for 10-15 minutes.

-

A blank reaction containing the extraction buffer instead of the enzyme extract should be run in parallel to correct for any non-enzymatic conversion.

-

Calculation of Activity:

The enzyme activity is calculated from the linear rate of increase in A290 using the molar extinction coefficient of trans-cinnamic acid (ε = 10,900 M-1cm-1).

(-)-Cathinone Reductase Assay (Putative Protocol)

Objective: To measure the rate of NADPH oxidation during the reduction of (S)-cathinone.

Principle: The activity of the reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Crude or purified enzyme extract from Catha edulis young leaves.

-

Assay Buffer: e.g., 0.1 M Tris-HCl (pH 7.5).

-

(S)-Cathinone solution (substrate).

-

NADPH solution.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of (S)-cathinone, and NADPH.

-

Initiation: Start the reaction by adding the enzyme extract to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Control: A control reaction without the (S)-cathinone substrate should be performed to account for any background NADPH oxidase activity.

Calculation of Activity:

The enzyme activity can be calculated from the rate of decrease in A340 using the molar extinction coefficient of NADPH (ε = 6,220 M-1cm-1).

Transaminase Assay (General Protocol)

A specific protocol for the transaminase that converts 1-phenylpropane-1,2-dione to (S)-cathinone is not available. A general approach for assaying transaminase activity is provided below, which would need to be optimized for this specific substrate and enzyme.

Objective: To measure the formation of the amino product, (S)-cathinone.

Principle: This can be a coupled assay where the co-product of the transamination (e.g., pyruvate if alanine (B10760859) is the amino donor) is measured, or by direct quantification of the (S)-cathinone product using HPLC.

Materials:

-

Crude or purified enzyme extract.

-

Assay Buffer.

-

1-phenylpropane-1,2-dione (amino acceptor).

-

An amino donor (e.g., L-alanine, L-glutamate).

-

Pyridoxal 5'-phosphate (PLP) cofactor.

-

For coupled assay: Lactate dehydrogenase (LDH) and NADH.

-

For direct assay: HPLC system.

Procedure (Coupled Assay Example):

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, 1-phenylpropane-1,2-dione, the amino donor (e.g., L-alanine), PLP, NADH, and an excess of LDH.

-

Initiation: Start the reaction by adding the enzyme extract.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is consumed by LDH in the conversion of the co-product pyruvate to lactate.

Procedure (Direct HPLC Assay):

-

Reaction: Incubate the enzyme extract with the assay buffer, 1-phenylpropane-1,2-dione, an amino donor, and PLP for a defined period.

-

Termination: Stop the reaction (e.g., by adding acid or a solvent).

-

Analysis: Analyze the reaction mixture by HPLC to quantify the amount of (S)-cathinone produced. A standard curve for (S)-cathinone would be required.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis in Catha edulis is not well understood. However, in many plants, the biosynthesis of secondary metabolites, including alkaloids, is regulated by various signaling molecules, particularly plant hormones like jasmonates.

Jasmonic acid (JA) and its derivatives are known to induce the expression of genes involved in alkaloid biosynthesis in other plant species, such as Catharanthus roseus[9]. It is plausible that a similar jasmonate-mediated signaling pathway is involved in the regulation of phenylpropylamino alkaloid biosynthesis in Catha edulis, especially in response to environmental stresses or herbivory. Wounding of the leaves, for instance, could trigger the jasmonate signaling cascade, leading to the upregulation of biosynthetic genes and an increase in the production of defensive alkaloids like cathinone (B1664624). Further research is needed to elucidate the specific transcription factors and regulatory networks that control this pathway in Catha edulis.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Catha edulis.

Experimental Workflow for PAL Assay

Caption: General workflow for the Phenylalanine Ammonia-Lyase (PAL) enzyme assay.

Putative Jasmonate Signaling Pathway

Caption: A putative model for jasmonate signaling regulating alkaloid biosynthesis.

Conclusion

The biosynthesis of this compound in Catha edulis is a complex pathway that is beginning to be unraveled through modern analytical and molecular techniques. While the general steps from L-phenylalanine to the final alkaloid products have been proposed, further research is required to fully characterize the enzymes involved, particularly the transaminase and the (-)-cathinone reductase. The elucidation of these enzymatic steps and their regulation will not only deepen our understanding of plant secondary metabolism but may also open avenues for the biotechnological production of these and related compounds for pharmaceutical applications. The quantitative data and putative gene expression levels presented in this guide provide a valuable baseline for future research in this field.

References

- 1. Chemistry, Pharmacology, and Toxicology of Khat (Catha Edulis Forsk): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expressed sequence tag analysis of khat (Catha edulis) provides a putative molecular biochemical basis for the biosynthesis of phenylpropylamino alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expressed sequence tag analysis of khat (Catha edulis) provides a putative molecular biochemical basis for the biosynthesis of phenylpropylamino alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptome Profiling of Khat (Catha edulis) and Ephedra sinica Reveals Gene Candidates Potentially Involved in Amphetamine-Type Alkaloid Biosynthesis | PLOS One [journals.plos.org]

- 5. scielo.br [scielo.br]

- 6. Transcriptome Profiling of Khat (Catha edulis) and Ephedra sinica Reveals Gene Candidates Potentially Involved in Amphetamine-Type Alkaloid Biosynthesis | PLOS One [journals.plos.org]

- 7. Cathinone - Wikipedia [en.wikipedia.org]

- 8. Determination of cathinone and cathine in Khat plant material by LC-MS/MS: Fresh vs. dried leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CrJAT1 Regulates Endogenous JA Signaling for Modulating Monoterpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

Cathine (D-Norpseudoephedrine): A Technical Guide to a Natural Amphetamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of cathine (B3424674), a psychoactive alkaloid found in the Catha edulis (khat) plant. It details its chemical properties, pharmacokinetics, pharmacodynamics, and relevant experimental protocols, presenting a resource for research and development in pharmacology and neuroscience.

Introduction

Cathine, also known as D-norpseudoephedrine, is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1][2] It is one of the primary active alkaloids in the leaves of the Catha edulis plant, commonly known as khat.[1][3] While cathinone (B1664624) is the most potent stimulant in fresh khat leaves, it metabolizes into the less potent cathine as the leaves dry.[4][5][6] Cathine acts as a central nervous system (CNS) stimulant and an appetite suppressant.[1][2][6] Due to its stimulant properties and potential for abuse, it is classified as a controlled substance in many countries, for instance, as a Schedule IV drug in the United States.[1][2] Its pharmacological profile, being approximately 7-10% as potent as amphetamine, makes it a subject of significant scientific interest.[1]

Chemical and Physical Properties

Cathine is the (1S,2S)-stereoisomer of phenylpropanolamine.[2] Its chemical and physical characteristics are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [2][7][8] |

| Molecular Weight | 151.21 g/mol | [2][8] |

| Appearance | Crystalline solid | [7] |

| Melting Point | 77.5-78 °C | [2] |

| pKa (Basic) | 9.19 | [2] |

| LogP | 0.83 | [2] |

| Solubility in Water | 20,000 mg/L (at 25 °C) | [2] |

| Solubility (Other) | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [7] |

Pharmacodynamics: Mechanism of Action

Cathine's stimulant effects are primarily mediated by its influence on monoaminergic neurotransmitter systems, specifically those involving dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[3][9] The mechanism is twofold, involving both the release and reuptake inhibition of these catecholamines.[3]

-

Monoamine Release: Cathine acts as a norepinephrine-releasing agent (NRA) and a dopamine-releasing agent (DRA).[1] It enters the presynaptic neuron through the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] Once inside, it disrupts the vesicular storage of these neurotransmitters, leading to an increased cytoplasmic concentration.[3] This prompts a reversal of transporter function, causing an efflux of dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft.[3]

-

Reuptake Inhibition: Concurrently, cathine inhibits the reuptake of monoamines from the synaptic cleft back into the presynaptic neuron.[3] This action prolongs the presence of dopamine and norepinephrine in the synapse, enhancing their signaling effects on postsynaptic receptors.[3]

Its appetite-suppressant effects have been linked to its action on D1/D2-like dopamine receptors within the nucleus accumbens shell, a key brain region in reward and motivation.[10]

Caption: Cathine's action on a dopaminergic neuron.

Pharmacokinetics

The absorption of cathine is efficient, particularly through the oral mucosa when khat is chewed.[4][11] It has a longer half-life compared to the more potent cathinone.[4][11]

| Parameter | Value (Mean ± SD) | Source |

| Time to Max. Concentration (Tmax) | 2.6 h | [4] |

| Biological Half-Life (t½) | 5.2 ± 3.4 h | [2][4][11] |

| Mean Residence Time (MRT) | 10.2 ± 2.6 h | [4] |

| Apparent Volume of Central Compartment (Vd) | 0.7 ± 0.4 L/kg | [4] |

| Primary Route of Absorption | Oral Mucosa (84 ± 6%) and GI Tract | [4][11] |

| Metabolism | Hepatic (Hydroxylation, Deamination) | [3] |

| Excretion | Renal (Urine) | [3] |

Clinical and Preclinical Data

Efficacy in Obesity Treatment

A 24-week, double-blind, placebo-controlled study investigated cathine as an adjunct treatment for obesity. The results demonstrated a significant, dose-dependent weight loss compared to placebo.

| Treatment Group (24 Weeks) | Mean Weight Loss (kg ± SD) | Patients Losing >5% Weight | Patients Losing >10% Weight |

| Placebo | 2.4 ± 4.4 | 28.3% | 10.0% |

| Cathine (16 mg/day) | 6.5 ± 4.2 | 67.3% | 25.0% |

| Cathine (32 mg/day) | 6.2 ± 4.7 | 63.6% | 27.3% |

| Cathine (53.3 mg/day) | 9.1 ± 5.4 | 78.3% | 41.7% |

Source: Hauner et al., 2017[12][13]

Treatment was associated with a dose-dependent increase in heart rate, with the highest dose (53.3 mg) causing a mean increase of 6.2 bpm.[12][13]

Experimental Protocols

Protocol: Extraction and Quantification of Cathine from Plasma

This protocol is based on the methodology for analyzing khat alkaloids in human plasma.[4] It employs solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).

Caption: Solid-Phase Extraction workflow for plasma.

Methodology Details:

-

Sample Preparation: Dilute 1 mL of plasma with 4 mL of 0.1 M phosphate buffer (pH 6.0) and add an internal standard (e.g., 100 µL of 1 ng/µL MDA-d₅).[4]

-

Solid-Phase Extraction (SPE): Use a Bond Elut Certify HF 300 mg cartridge.[4]

-

Conditioning: 2 mL methanol (B129727) followed by 3 mL phosphate buffer.[4]

-

Loading: Apply the sample at a flow rate of 1 mL/min.[4]

-

Rinsing: 2 mL of 0.1 M acetic acid, then 3 mL of methanol.[4]

-

Elution: Elute with 3 mL of a freshly prepared mixture of methylene (B1212753) chloride:isopropanol:ammonia (80:20:2, v/v/v).[4]

-

-

Derivatization & Analysis: Evaporate the eluate to dryness. For GC-MS analysis, the residue is derivatized, often with heptafluorobutyric anhydride (B1165640) (HFBA), to improve chromatographic properties.[14][15] Reconstitute in ethyl acetate for injection.

-

GC-MS Quantification: Operate the mass spectrometer in single ion monitoring (SIM) mode. For cathine derivatized with 2HFBA, key fragment ions include m/z 330 and 240.[4]

Protocol: Extraction of Cathine from Catha edulis Plant Material

This is a general acid-base extraction protocol for isolating alkaloids from plant matter.[16][17]

Caption: Acid-base extraction workflow for plant material.

Methodology Details:

-

Extraction: Mince approximately 5-6 g of fresh plant material and sonicate with 15-20 mL of methanol for 15 minutes.[16]

-

Concentration: Decant the methanolic extract and evaporate to near dryness.[16]

-

Cleanup (Acid-Base Extraction):

-

Dissolve the residue in a dilute acid solution (e.g., H₂SO₄) to protonate the alkaloids, making them water-soluble.[16]

-

Wash the acidic aqueous solution with a non-polar organic solvent (e.g., chloroform) to remove non-basic impurities.

-

Basify the aqueous layer with a weak base (e.g., sodium bicarbonate) to deprotonate the cathine, making it soluble in organic solvents.[16]

-

Perform a final extraction with an organic solvent to isolate the cathine free base.

-

-

Final Step: Evaporate the organic solvent to yield the crude alkaloid extract, which can be further purified or analyzed.

Conclusion

Cathine is a key psychoactive constituent of the Catha edulis plant with a well-defined mechanism of action as a monoamine releasing agent and reuptake inhibitor. Its structural and pharmacological similarity to amphetamine, albeit with lower potency, underpins its stimulant and anorectic effects. The data from clinical trials suggest its potential as a therapeutic agent for obesity, though cardiovascular side effects warrant careful consideration. The established protocols for its extraction and quantification from both biological and botanical matrices provide a solid foundation for further research into its pharmacology, toxicology, and potential therapeutic applications. This guide serves as a technical resource to facilitate advanced studies in this area.

References

- 1. Cathine - Wikipedia [en.wikipedia.org]

- 2. Cathine | C9H13NO | CID 441457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cathine hydrochloride? [synapse.patsnap.com]

- 4. Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathinone - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Cathine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. benchchem.com [benchchem.com]

- 10. The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of cathinone, cathine and norephedrine after the chewing of khat leaves | Scilit [scilit.com]

- 12. Efficacy and Safety of Cathine (Nor-Pseudoephedrine) in the Treatment of Obesity: A Randomized Dose-Finding Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Cathine (Nor-Pseudoephedrine) in the Treatment of Obesity: A Randomized Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. The Identification of Cathinone in Khat (Catha edulis): A Time Study - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. books.rsc.org [books.rsc.org]

The Molecular Architecture and Chemical Profile of Norpseudoephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpseudoephedrine, a sympathomimetic amine of the phenethylamine (B48288) and amphetamine classes, presents a compelling subject for chemical and pharmacological investigation. As a naturally occurring alkaloid in species of the Ephedra genus and the khat plant (Catha edulis), its complex stereochemistry and biological activity have garnered significant scientific interest. This technical guide provides an in-depth exploration of the molecular structure, chemical properties, and key experimental methodologies related to this compound, intended to serve as a comprehensive resource for researchers in drug discovery and development.

Molecular Structure and Stereochemistry

This compound, systematically named (1S,2S)-2-amino-1-phenylpropan-1-ol, is a phenylpropanolamine that shares a structural backbone with other ephedra alkaloids and amphetamines.[1][2] The prefix "nor-" signifies the absence of a methyl group on the nitrogen atom, distinguishing it from its close relative, pseudoephedrine.[1] The molecule is characterized by a phenyl ring attached to a propanol (B110389) chain with an amino group at the second carbon and a hydroxyl group at the first.

A critical aspect of this compound's structure is its stereochemistry. The presence of two chiral centers at the C1 and C2 positions gives rise to four possible stereoisomers:

-

(1R,2S)- and (1S,2R)-norephedrine (erythro diastereomers)

-

(1R,2R)- and (1S,2S)-norpseudoephedrine (threo diastereomers)[1]

The naturally occurring and most studied form, (+)-norpseudoephedrine, is also known as cathine (B3424674) and corresponds to the (1S,2S) stereoisomer.[1][2] Its enantiomer is (-)-norpseudoephedrine or (1R,2R)-norpseudoephedrine.[3]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO | [2][4] |

| Molecular Weight | 151.21 g/mol | [2][4] |

| Melting Point | 77.5-78 °C | [2][4] |

| pKa | 8.92 | [4] |

| Solubility | Freely soluble in water and alcohol. Soluble in chloroform, ether, and dilute acids. | [1][4] |

| Appearance | White, crystalline powder or prisms from benzene. | [1][4] |

| Hydrochloride Salt Melting Point | 180-181 °C | [4] |

Spectroscopic and Chromatographic Analysis

The structural elucidation and quantification of this compound and its isomers rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure and determining the relative stereochemistry of this compound isomers.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the this compound molecule, with characteristic absorption bands for the hydroxyl (-OH) and amine (-NH₂) groups.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying and quantifying this compound, often in conjunction with gas or liquid chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with chiral stationary phases, is a cornerstone for the enantiomeric separation of this compound isomers.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of this compound, often requiring derivatization to improve volatility and chromatographic separation.

Experimental Protocols

Stereoselective Synthesis: Asymmetric Transfer Hydrogenation

This protocol outlines a method for the stereoselective synthesis of this compound isomers from a prochiral cyclic sulfamidate imine.

Materials:

-

Prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one

-

(S,S)- or (R,R)-Cp*RhCl(TsDPEN) catalyst

-

Formic acid/triethylamine (HCO₂H/Et₃N) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the prochiral cyclic sulfamidate imine in the anhydrous solvent under an inert atmosphere.

-

Add the chiral Rh-complex catalyst (e.g., (S,S)-Cp*RhCl(TsDPEN) for the synthesis of (1R,2S)-norephedrine and (1R,2R)-norpseudoephedrine).

-

Add the formic acid/triethylamine mixture as the hydrogen source.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Monitor the reaction progress by thin-layer chromatography or HPLC.

-

Upon completion, quench the reaction and perform an appropriate workup to isolate the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Analytical Protocol: HPLC for Enantiomeric Separation

This protocol describes a method for the separation of this compound enantiomers using HPLC with a chiral stationary phase.

Instrumentation and Columns:

-

Agilent 1260 Infinity HPLC with a Diode Array Detector (DAD)

-

Agilent InfinityLab Poroshell Chiral-CD column (100 mm × 2.1 mm, 2.7 μm)

Mobile Phase:

-

Solvent A: 2 mM ammonium (B1175870) formate (B1220265) in deionized water (pH 3.7)

-

Solvent B: Methanol (B129727):acetonitrile (70:30, v/v)

-

Isocratic elution with 97% A and 3% B

Chromatographic Conditions:

-

Flow rate: 0.2 mL/min

-

Injection volume: 1.0 μL

-

Column temperature: 23 °C

-

Detection wavelength: 210 nm

Sample Preparation:

-

Prepare stock solutions of this compound standards at 1 mg/mL in methanol.

-

Prepare working solutions by diluting the stock solutions with methanol to the desired concentration range for calibration curves.

-

Store all solutions at 4 °C.

Pharmacological Protocol: In Vivo Microdialysis for Dopamine (B1211576) Release

This protocol details the procedure for measuring extracellular dopamine levels in the nucleus accumbens of rats following this compound administration.

Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine) and place it in a stereotaxic frame.

-

Implant a guide cannula targeted at the nucleus accumbens shell.

-

Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake, freely moving animal.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for at least 60-90 minutes.

-

Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.

-

Analyze the dialysate samples for dopamine concentration using HPLC with electrochemical detection.

Pharmacological Properties and Signaling Pathways

This compound exhibits sympathomimetic properties, primarily acting as a releasing agent of norepinephrine (B1679862) and, to a lesser extent, dopamine.[1][3] This mechanism of action underlies its use as an appetite suppressant.[5] Studies have shown that the anorectic and weight loss effects of D-norpseudoephedrine (cathine) are mediated by both D1 and D2-like dopamine receptors in the nucleus accumbens shell.[5][6]

Caption: Proposed signaling pathway of this compound in the nucleus accumbens.

Experimental Workflows

Workflow for Stereoselective Synthesis and Analysis

Caption: Workflow for the synthesis and chiral analysis of this compound.

Workflow for In Vivo Microdialysis Experiment

Caption: Workflow for in vivo microdialysis to measure dopamine release.

Conclusion

This compound remains a molecule of significant interest due to its complex stereochemistry, intriguing pharmacological profile, and its role as a precursor in the synthesis of other compounds. A thorough understanding of its molecular structure and chemical properties, coupled with robust experimental methodologies, is essential for advancing research in areas ranging from medicinal chemistry to neuroscience. This guide provides a foundational resource to support these endeavors, offering detailed insights and protocols to facilitate further investigation.

References